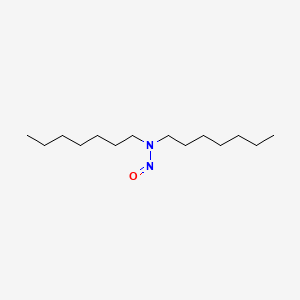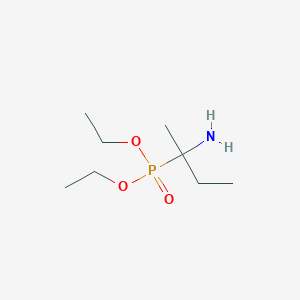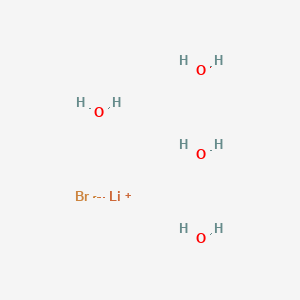
N,N-diheptylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diheptylnitrous amide is an organic compound belonging to the amide family, characterized by the presence of a nitrogen atom bonded to a carbonyl group. This compound is notable for its unique structure, which includes two heptyl groups attached to the nitrogen atom. Amides are significant in both biological systems and industrial applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diheptylnitrous amide typically involves the reaction of heptylamine with a nitrous acid derivative. One common method is the reaction of heptylamine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Types of Reactions
N,N-Diheptylnitrous amide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to form heptanoic acid and heptylamine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Involves the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Hydrolysis: Heptanoic acid and heptylamine.
Reduction: Heptylamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diheptylnitrous amide has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amides.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-diheptylnitrous amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, stabilizing the protein-ligand complex and altering the protein’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Diethylacetamide
Comparison
N,N-Diheptylnitrous amide is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to shorter-chain amides like DMF and DMA. These longer chains can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other amides may not be as effective .
Properties
CAS No. |
54986-34-4 |
|---|---|
Molecular Formula |
C14H30N2O |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
N,N-diheptylnitrous amide |
InChI |
InChI=1S/C14H30N2O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ZFMMKARRWWPADU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCCCCCC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)






